molecular formula C13H17FO B13586893 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one

Cat. No.: B13586893
M. Wt: 208.27 g/mol
InChI Key: RIFAVEIZJUVNRK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one is an organic compound that features a fluorinated phenyl group attached to a pentanone backbone

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and 4,4-dimethylpentan-3-one.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of a suitable electrophile to introduce the fluorophenyl group.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-fluorodeschloroketamine and 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate share structural similarities.

    Uniqueness: The unique combination of the fluorophenyl group and the dimethylpentanone backbone gives this compound distinct chemical and biological properties, setting it apart from other related compounds.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-4,4-dimethylpentan-3-one

InChI

InChI=1S/C13H17FO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3

InChI Key

RIFAVEIZJUVNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=CC=C1F

Origin of Product

United States

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